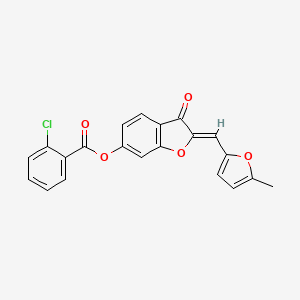
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a useful research compound. Its molecular formula is C21H13ClO5 and its molecular weight is 380.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C18H15ClO4, and it features a complex structure that includes a benzofuran moiety, a furan ring, and a chlorobenzoate group. The presence of these functional groups suggests potential interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H15ClO4 |
| IUPAC Name | (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate |
| Key Functional Groups | Benzofuran, Furan, Chlorobenzoate |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Specific methodologies may include condensation reactions between appropriate aldehydes and ketones, followed by cyclization to form the benzofuran structure.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds often exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Benzofuran derivatives have been explored for their anticancer potential. A study evaluating a range of related compounds found significant antiproliferative effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Inhibition of growth |
| Anticancer | Breast cancer cell lines | Induction of apoptosis |
| Colon cancer cell lines | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a study published in the Journal of Fluorine Chemistry, researchers synthesized various fluorinated derivatives and assessed their anticancer activity. The compound exhibited significant inhibition against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related benzofuran derivatives. The results showed that certain compounds had effective activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .
The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. These interactions can lead to:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial properties may stem from disrupting bacterial cell membranes.
Properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO5/c1-12-6-7-13(25-12)11-19-20(23)16-9-8-14(10-18(16)27-19)26-21(24)15-4-2-3-5-17(15)22/h2-11H,1H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJYKQJYBGROF-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














